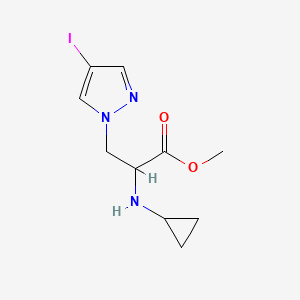

Methyl 2-(cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate

Description

Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a cyclopropylamine moiety, a 4-iodo-substituted pyrazole ring, and a methyl ester group. The ester functional group in this compound likely enhances lipophilicity compared to its acid or amide counterparts, making it a candidate for applications requiring improved membrane permeability or metabolic stability.

Properties

Molecular Formula |

C10H14IN3O2 |

|---|---|

Molecular Weight |

335.14 g/mol |

IUPAC Name |

methyl 2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanoate |

InChI |

InChI=1S/C10H14IN3O2/c1-16-10(15)9(13-8-2-3-8)6-14-5-7(11)4-12-14/h4-5,8-9,13H,2-3,6H2,1H3 |

InChI Key |

PAASMHZBKIIFGO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN1C=C(C=N1)I)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

Amination: The cyclopropylamino group is introduced through a nucleophilic substitution reaction, where a cyclopropylamine reacts with an appropriate leaving group on the pyrazole ring.

Esterification: Finally, the methyl ester group is introduced by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen or other substituents through catalytic hydrogenation or other reducing agents.

Substitution: The iodo group on the pyrazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This can lead to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or other oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Deiodinated products or other reduced derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is a synthetic organic compound with a molecular formula of C10H14IN3O2 and a molecular weight of approximately 335.14 g/mol. It features a cyclopropylamino group and a 4-iodo-1H-pyrazole moiety in its structure. This compound has potential biological applications, especially in medicinal chemistry and pharmacology, and may serve as a lead compound for drug development.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is investigated for its potential applications in chemistry, biology, medicine, and material science. Its unique structure allows modifications to enhance its efficacy or selectivity towards specific biological targets.

Chemistry

The compound can serve as a building block in synthesizing more complex molecules, especially in developing pharmaceuticals and agrochemicals.

Biology

It can be employed as a probe to study biological processes, particularly those involving pyrazole-containing compounds. Studies suggest that compounds with similar structures can modulate pathways related to pain and inflammation, suggesting potential therapeutic effects.

Medicine

Due to its unique structure, the compound is a candidate for drug development, particularly for targeting specific enzymes or receptors. It has been investigated for its biological activity, mainly regarding its anti-inflammatory and analgesic properties, making it a candidate for pharmacological drug development. Preliminary studies suggest that similar compounds can interact with targets involved in inflammatory responses, such as cyclooxygenases or lipoxygenases.

Material Science

It can be used in developing new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropylamino group and the iodo-substituted pyrazole ring are likely key functional groups involved in these interactions, potentially affecting molecular recognition and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Differences

| Compound Name | CAS Number | Functional Group | Key Structural Features |

|---|---|---|---|

| Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate | Not Provided | Ester | Methyl ester enhances lipophilicity; cyclopropylamine may confer conformational rigidity |

| 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid | 1342130-49-7 | Carboxylic Acid | Polar carboxylic acid group increases hydrophilicity and potential for ionic interactions |

| 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide | 1342458-84-7 | Amide | Amide group improves hydrogen-bonding capacity; may affect bioavailability |

| 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid | 1343748-34-4 | Carboxylic Acid | Additional methyl group on the α-carbon may sterically hinder interactions |

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The methyl ester derivative is expected to exhibit higher logP values than its carboxylic acid (1342130-49-7) or amide (1342458-84-7) analogs due to reduced polarity .

- Solubility : The carboxylic acid derivatives (e.g., 1342130-49-7) are more water-soluble, whereas the ester and amide forms may require organic solvents for dissolution.

- Stability : Ester groups are prone to hydrolysis under acidic or basic conditions, unlike amides or carboxylic acids, which are more stable in physiological environments.

Research Findings and Structural Analysis

- Crystallography : Structural analogs in this family are often characterized using X-ray crystallography. Programs like SHELXL (part of the SHELX suite) are widely employed for refining small-molecule crystal structures, ensuring high precision in bond-length and angle measurements .

- Synthetic Accessibility : The presence of multiple suppliers for analogs (e.g., 1342130-49-7) indicates established synthetic routes, often involving condensation reactions between cyclopropylamine derivatives and iodopyrazole intermediates .

Biological Activity

Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14IN3O2

- Molecular Weight : 335.14 g/mol

- Key Functional Groups : Cyclopropylamino group, 4-iodo-1H-pyrazole moiety

The unique structure of this compound suggests potential interactions with various biological targets, particularly in the context of inflammation and pain modulation.

Biological Activity Overview

Preliminary studies indicate that methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate may exhibit significant biological activities, particularly as an anti-inflammatory agent. The pyrazole ring is known for its ability to modulate inflammatory pathways, which could be attributed to its structural similarities with other biologically active compounds.

- Inhibition of Cyclooxygenases (COX) : Compounds similar to methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate have been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response.

- Interaction with Lipoxygenases : The compound may also interact with lipoxygenases, further influencing inflammatory pathways.

- Receptor Binding Affinity : Studies suggest that this compound may bind to specific receptors involved in pain perception and inflammation, modulating their activity.

Research Findings and Case Studies

Research has focused on the synthesis and biological evaluation of this compound and its analogs. A summary of relevant findings is presented below:

| Study | Findings | Implications |

|---|---|---|

| Smolecule Research (2024) | Identified potential anti-inflammatory properties through structural analysis. | Suggests therapeutic applications in treating inflammatory diseases. |

| BenchChem Analysis (2024) | Explored synthetic routes and highlighted interaction with COX enzymes. | Provides insights into the compound's mechanism of action. |

| PubChem Database (2025) | Compiled data on binding affinities and structural characteristics. | Useful for further drug development studies targeting inflammatory conditions. |

Comparative Analysis with Related Compounds

Several related compounds were analyzed to understand the unique biological profile of methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Iodo-1H-pyrazole | Pyrazole ring; halogen substituent | Anti-inflammatory properties |

| Cyclopropylamine | Cyclopropane moiety; amine functionality | Central nervous system effects |

| Methyl 3-(4-chloro-phenyl)-pyrazole | Chlorinated phenyl group; pyrazole ring | Antimicrobial activity |

These comparisons highlight the distinct pharmacological profiles conferred by the specific combination of cyclopropyl and iodo substituents in methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 4-iodo-1H-pyrazole with a cyclopropylamino-propanoate precursor. Key steps include nucleophilic substitution or condensation reactions, often requiring catalysts like copper(I) bromide and bases such as cesium carbonate . Solvent choice (e.g., dimethyl sulfoxide, DMSO) and temperature (e.g., 35°C) significantly impact reaction efficiency and purity. For instance, DMSO enhances solubility of iodine-containing intermediates, while lower temperatures reduce side reactions . Post-synthesis purification via chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity, as demonstrated in analogous pyrazole derivatives .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies cyclopropylamino and pyrazole ring protons (δ 8.8–8.9 ppm for pyrazole protons; δ 1.0–1.5 ppm for cyclopropyl CH2) .

- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ peaks) and isotopic patterns due to iodine .

- IR Spectroscopy : Detects ester carbonyl (∼1700 cm⁻¹) and amine N–H stretches (∼3300 cm⁻¹) .

- X-ray Crystallography : Resolves steric effects from the cyclopropyl group and iodine’s bulky substituent .

Advanced Research Questions

Q. How does the 4-iodo substituent on the pyrazole ring influence reactivity in substitution reactions compared to chloro/bromo analogs?

- Methodological Answer : The iodine atom’s polarizability and weaker C–I bond (vs. C–Br/C–Cl) enhance its leaving-group ability in nucleophilic aromatic substitution (SNAr). For example, Suzuki-Miyaura cross-coupling with aryl boronic acids proceeds faster with iodo derivatives than bromo analogs . Kinetic studies using HPLC or GC-MS can quantify reaction rates, while DFT calculations model transition states and electronic effects .

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina screens interactions with active sites (e.g., kinases or GPCRs). The cyclopropyl group’s rigidity and iodine’s hydrophobic volume are critical for binding .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (∼100 ns trajectories). Parameters like RMSD and binding free energy (MM-PBSA) validate predictions .

- Pharmacophore Modeling : Maps electrostatic/hydrophobic features to prioritize synthetic analogs .

Q. How should researchers address discrepancies in reported biological activities of pyrazole derivatives with varying substituents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., iodo vs. methyl groups) and assay activity (e.g., IC50 values in enzyme inhibition) .

- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify confounding factors (e.g., assay conditions) .

- In Vitro/In Vivo Cross-Validation : Replicate conflicting results under standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.